molecular formula C9H12F2O3 B13441853 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

Cat. No.: B13441853
M. Wt: 206.19 g/mol
InChI Key: LBRHWFYTFZNNTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one involves multiple steps. One common method includes the reaction of pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include fluoromalonaldehydic acid, fluoromalonic acid, and various fluorinated derivatives .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one involves its interaction with molecular targets and pathways. For example, its degradation product, fluoromalonaldehydic acid, inhibits the Krebs cycle by forming fluoroacetate, which interferes with cellular respiration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s reactivity and stability, making it valuable in various applications.

Properties

Molecular Formula

C9H12F2O3

Molecular Weight

206.19 g/mol

IUPAC Name

2,3-difluoro-1,5-dioxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C9H12F2O3/c10-6-7(11)13-9(14-8(6)12)4-2-1-3-5-9/h6-7H,1-5H2

InChI Key

LBRHWFYTFZNNTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC(C(C(=O)O2)F)F

Origin of Product

United States

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